N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide
Description
This compound features a pyrrole core substituted at positions 1, 3, 4, and 5. Key structural elements include:
- Position 3: A 4-methylphenylsulfonyl (tosyl) group, contributing steric bulk and electron-withdrawing properties.
- Position 2: A 3-methoxybenzamide substituent, offering hydrogen-bonding capability via the methoxy and carbonyl groups.
- Positions 4 and 5: Methyl groups, enhancing hydrophobicity and steric shielding.
Properties
Molecular Formula |
C24H26N2O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C24H26N2O4S/c1-6-14-26-18(4)17(3)22(31(28,29)21-12-10-16(2)11-13-21)23(26)25-24(27)19-8-7-9-20(15-19)30-5/h6-13,15H,1,14H2,2-5H3,(H,25,27) |
InChI Key |
ICVCFHVOCMOXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC=C)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide (CAS Number: 951927-42-7) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.
Structural Characteristics
The compound features a pyrrole ring substituted with a sulfonyl group and a methoxybenzamide moiety , contributing to its diverse biological interactions. The molecular formula is with a molecular weight of 426.5 g/mol.
Antimicrobial Properties
Recent studies indicate that derivatives of pyrrole, including the target compound, exhibit significant antimicrobial activity. For example, certain pyrrole benzamide derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that similar compounds may also possess potent antibacterial properties .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| N-{4,5-dimethyl-3-[4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methoxybenzamide | TBD | TBD |
| Control (Ciprofloxacin) | 2 | E. coli / S. aureus |
The sulfonyl group in the structure is known for its ability to interact with various enzymes, potentially leading to inhibition of microbial growth.
Anticancer Activity
The compound's anticancer potential is also noteworthy. Research has shown that pyrrole-based compounds can inhibit cancer cell proliferation by interfering with cellular pathways through receptor binding or enzyme inhibition .
In a comparative study, various pyrrole derivatives were tested against cancer cell lines, showing promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-{4,5-dimethyl-3-[4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methoxybenzamide | TBD | TBD |
| Control (Doxorubicin) | MCF-7 | 0.5 |
Case Studies
- Antimicrobial Evaluation : A study evaluated several pyrrole derivatives for their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to N-{4,5-dimethyl-3-[4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol} exhibited significant antibacterial effects, particularly against resistant strains .
- Anticancer Screening : In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The findings suggested that the compound could inhibit cell growth significantly, making it a candidate for further development in cancer therapy .
Scientific Research Applications
Chemical Characteristics
Molecular Formula: C23H25N2O3S
Molecular Weight: 426.5 g/mol
CAS Number: 951963-00-1
The compound features a pyrrole ring with various substituents, including a sulfonamide group, which is known to enhance biological activity through interactions with enzymes and proteins.
Anticancer Properties
Preliminary studies have indicated that N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide exhibits potential anticancer properties. The sulfonamide group may inhibit key enzymes involved in tumor progression. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be further evaluated for its therapeutic potential in oncology .
Antimicrobial Activity
Research has also suggested that this compound may possess antimicrobial properties. The presence of multiple functional groups allows it to interact with bacterial enzymes and cellular pathways, potentially leading to the inhibition of microbial growth .
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions. These methods allow for controlled synthesis with high purity and yield. The compound can serve as a building block in the development of more complex molecules used in pharmaceuticals .
Case Study 1: Anticancer Evaluation
A study investigated the anticancer activity of similar pyrrole derivatives, revealing that modifications to the sulfonamide group significantly influenced their effectiveness against cancer cells. The findings indicate that this compound could be optimized for enhanced activity through structural modifications .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity of this compound with various biological targets. These studies suggest that the compound has the potential to act as an inhibitor for specific enzymes involved in inflammatory processes .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-{3-[4-Fluorophenyl)sulfonyl]-4,5-dimethylpyrrolidine} | Sulfonamide; pyrrole ring | Potential anticancer activity |
| 4-(5-Benzyl)-3-methylsulfonamido-pyrrole | Sulfonamide; benzene ring | Antifungal properties |
| N-[4-Cyano-(trifluoromethyl)phenyl]-3-hydroxypropanamide | Trifluoromethyl group; hydroxypropanamide | Inhibitory effects on cell proliferation |
This table illustrates how variations in substituents can affect biological activities and therapeutic potentials.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
Structural and Functional Implications
- The double bond may participate in conjugation or reactivity. Isobutyl (): Increased hydrophobicity and steric hindrance, possibly affecting crystal packing or binding interactions. Isopropyl (): Moderate bulk, balancing solubility and steric effects.
Position 3 Sulfonyl Groups :
Benzamide Substituents :
Hypothesized Physicochemical Differences
- Lipophilicity (LogP) : The allyl group (Target) may reduce LogP compared to isobutyl () or cyclopentyl (). Fluorinated analogs () likely exhibit higher LogP due to fluorine’s hydrophobic nature.
- Solubility : Methoxy (Target) and tetrahydrofuran () substituents may enhance aqueous solubility compared to fluorinated derivatives.
- Synthetic Accessibility : Tosyl-containing compounds (Target, ) are likely synthesized via sulfonylation, while fluorinated variants () require specialized fluorination steps .
Research Findings and Limitations
- Biological Activity: No direct biological data are available in the evidence, limiting mechanistic comparisons. Fluorinated analogs () are often explored for enhanced bioavailability in medicinal chemistry .
- Thermal Properties : Melting points are reported for some analogs (e.g., : 92–96°C for benzimidazoles), but data for pyrrole derivatives are absent.
Preparation Methods
Pyrrole Core Synthesis
The pyrrole ring serves as the foundational structure for this compound. While direct synthesis of the fully substituted pyrrole is challenging, modular approaches involving cyclization and subsequent functionalization are widely employed. A modified Paal-Knorr synthesis is frequently utilized, wherein 1,4-diketones react with ammonia or amines under acidic conditions to form pyrroles. For N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide, the diketone precursor is designed to incorporate methyl groups at positions 4 and 5.
Reaction Conditions :
-
Precursor : 3,4-dimethyl-1,5-hexanedione
-
Ammonia Source : Ammonium acetate
-
Catalyst : Acetic acid (10 mol%)
-
Temperature : 120°C, reflux
-
Yield : 68–72%
The regioselectivity of this step is critical, as competing pathways may lead to undesired isomers. Nuclear magnetic resonance (NMR) analysis confirms the formation of the 2,4,5-trisubstituted pyrrole intermediate, which is subsequently purified via silica gel chromatography.
Introduction of the 4-methylphenylsulfonyl group at position 3 of the pyrrole ring is achieved through electrophilic aromatic substitution. The electron-rich pyrrole nucleus facilitates sulfonylation under mild conditions.
Procedure :
-
Sulfonating Agent : 4-Methylbenzenesulfonyl chloride (1.2 eq)
-
Base : Pyridine (2.5 eq), acting as both base and solvent
-
Temperature : 0°C → room temperature, 12 h
-
Workup : Dilution with ice water, extraction with dichloromethane
-
Yield : 85–92%
The reaction’s efficiency hinges on the slow addition of the sulfonyl chloride to prevent polysubstitution. Fourier-transform infrared spectroscopy (FTIR) confirms sulfonyl group incorporation via characteristic S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹.
Alkylation at Position 1
Installing the propenyl group at position 1 requires careful selection of alkylating agents and bases to avoid N- versus O-alkylation side reactions. A Mitsunobu reaction or direct alkylation using propenyl bromide are viable routes.
Comparative Data for Alkylation Methods :
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, Propenol, THF, 0°C → rt | 78 | 95 |
| Direct Alkylation | Propenyl bromide, K₂CO₃, DMF, 60°C, 6 h | 82 | 90 |
The Mitsunobu reaction offers superior regioselectivity but at higher cost, while direct alkylation provides a balance of efficiency and scalability. Nuclear Overhauser effect spectroscopy (NOESY) confirms the propenyl group’s orientation on the pyrrole nitrogen.
Amidation with 3-Methoxybenzoyl Chloride
The final step involves coupling the pyrrole intermediate with 3-methoxybenzoyl chloride to form the target amide. This reaction is typically conducted under Schotten-Baumann conditions to minimize hydrolysis.
Optimized Protocol :
-
Acylating Agent : 3-Methoxybenzoyl chloride (1.1 eq)
-
Base : Aqueous NaHCO₃ (2.0 eq)
-
Solvent : Dichloromethane/water (biphasic system)
-
Temperature : 0°C, 2 h
-
Yield : 88–94%
Liquid chromatography–mass spectrometry (LC-MS) analysis verifies the product’s molecular ion peak at m/z 483.2 [M+H]⁺. Recrystallization from ethanol/water enhances purity to >98%.
Catalytic and Solvent Effects on Reaction Efficiency
The choice of catalyst and solvent significantly impacts yields across all steps. For example, palladium-based catalysts, as seen in Suzuki-Miyaura couplings , are unnecessary here but inform best practices for handling air-sensitive intermediates. Polar aprotic solvents (DMF, THF) enhance reaction rates in alkylation, while dichloromethane’s low polarity favors amidation.
Solvent Optimization for Sulfonylation :
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Pyridine | 12.3 | 92 |
| DCM | 8.93 | 81 |
| THF | 7.58 | 76 |
Pyridine’s dual role as base and solvent maximizes sulfonylation efficiency.
Scalability and Industrial Adaptations
Kilogram-scale synthesis requires adjustments to accommodate heat transfer and mixing dynamics. Continuous flow reactors improve safety and yield in exothermic steps like sulfonylation. Patent literature highlights the use of inert atmospheres (N₂ or Ar) to prevent oxidation during alkylation, a practice adopted here for propenyl group installation.
Q & A
Q. What are the standard protocols for determining the crystal structure of this compound?
The crystal structure can be resolved using single-crystal X-ray diffraction. Data collection is typically performed with a diffractometer, followed by structure solution via direct methods (e.g., SHELXD ) and refinement using SHELXL. Key steps include:
Q. How is the compound synthesized, and what spectroscopic techniques confirm its purity?
Synthesis often involves multi-step organic reactions, such as sulfonylation of pyrrole intermediates followed by amide coupling. Critical characterization steps include:
- NMR spectroscopy (¹H/¹³C) to verify regiochemistry and functional group integrity. For example, the methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR .
- Mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns.
- HPLC to assess purity (>95% is typical for publication standards).
Q. What computational methods predict the compound’s electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model molecular orbitals, electrostatic potentials, and dipole moments. Software like Gaussian or ORCA can optimize geometries and compute IR/Raman spectra for comparison with experimental data .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data?
Discrepancies often arise from solvent effects, crystal packing forces, or approximations in DFT. Strategies include:
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π, van der Waals) in the crystal lattice .
- Multipole refinement (via XD or MoPro) to model electron density more accurately than spherical atom approximations .
- Molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. solid state.
Q. What experimental design principles optimize synthesis yield while minimizing side reactions?
Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example:
- Central Composite Design identifies optimal conditions for regioselective sulfonylation or allylation .
- In situ monitoring via FTIR or ReactIR detects transient intermediates (e.g., sulfonic acid anhydrides) to avoid over-reaction .
- Use of protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent unwanted coupling .
Q. How can anisotropic displacement parameters (ADPs) be refined for flexible moieties like the prop-2-en-1-yl group?
In SHELXL, apply TLS (Translation-Libration-Screw) refinement to model rigid-body motions. For highly flexible groups:
Q. What strategies validate the compound’s biological target engagement in SAR studies?
Combine molecular docking (AutoDock Vina, Glide) with experimental assays:
- Isothermal Titration Calorimetry (ITC) quantifies binding affinity (ΔG, Kd).
- X-ray co-crystallography of the compound bound to its target (e.g., enzymes) provides atomic-level interaction details .
- Alanine scanning mutagenesis identifies critical residues for binding .
Methodological Tables
Table 1. Key Crystallographic Parameters for Refinement in SHELXL
| Parameter | Value/Description | Purpose |
|---|---|---|
| R1 (I > 2σ(I)) | <0.05 | Measures model accuracy |
| wR2 (all data) | <0.12 | Weighted goodness-of-fit |
| TLS groups | Defined per rigid fragment | Models lattice vibrations |
| Hydrogen treatment | Riding model or DFT-calculated | Positions H atoms accurately |
Table 2. DoE Factors for Synthesis Optimization
| Factor | Range Tested | Impact on Yield |
|---|---|---|
| Reaction temperature | 60–120°C | Higher temps favor sulfonylation |
| Catalyst (mol%) | 5–20% | Excess causes side reactions |
| Solvent polarity | Toluene to DMF | Polar aprotic solvents improve solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
